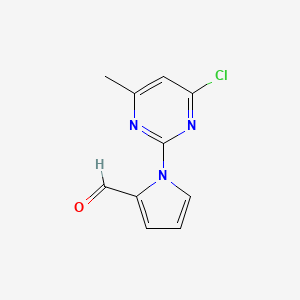

1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-chloro-6-methylpyrimidin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7-5-9(11)13-10(12-7)14-4-2-3-8(14)6-15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJFYOBKJRJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-chloro-6-methylpyrimidine with pyrrole-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs. Research indicates that compounds with similar structures exhibit significant inhibitory activity against certain cancer cell lines, suggesting that 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde could be further developed into therapeutic agents .

Case Study

In a study published by the American Chemical Society, researchers synthesized derivatives of this compound and evaluated their pharmacological properties. One derivative demonstrated a notable reduction in tumor growth in preclinical models, indicating its potential as a lead compound for further drug development .

Agrochemicals

Pesticide Formulation

The compound is also being investigated for its use in agrochemicals, particularly as a pesticide or herbicide. Its pyrimidine and pyrrole moieties are known to exhibit biological activity against pests and pathogens, making it a candidate for developing new crop protection agents. Preliminary studies have shown that formulations containing this compound can effectively control certain agricultural pests while being less harmful to beneficial insects .

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in polymer synthesis. Its aldehyde functional group allows it to participate in condensation reactions, leading to the formation of novel polymers with desirable mechanical and thermal properties. These materials could find applications in coatings, adhesives, and composites .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids, leading to the modulation of biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrole-2-carbaldehyde derivatives, focusing on structural features, physicochemical properties, synthesis yields, and reactivity.

Substituent Variations and Molecular Properties

Key Observations :

- The pyrimidine substituent in the target compound increases molecular weight compared to phenyl analogs (e.g., 205.63 vs. 221.65 g/mol) .

- Bulky substituents (e.g., naphthalenyl-vinylsulfonyl in 5ae) reduce synthetic yields (50%) due to steric challenges , whereas simpler groups (e.g., phenylethyl in 8c) achieve higher yields (89%) .

- Chlorine and methyl groups on the pyrimidine ring may enhance thermal stability, though melting point data for the target compound are unavailable.

Spectral and Reactivity Comparisons

NMR Spectroscopy :

- The aldehyde proton in pyrrole-2-carbaldehydes typically resonates at δ 9.5–10.0 ppm in ¹H NMR . Substituents like pyrimidinyl (electron-withdrawing) may deshield this proton further compared to methoxyphenyl (electron-donating) groups .

- Pyrimidine carbons in the target compound are expected to appear at δ 150–160 ppm in ¹³C NMR, distinct from phenyl carbons (δ 120–140 ppm) .

Reactivity :

- Reduction of pyrrole-2-carbaldehydes (e.g., 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde) often leads to degradation rather than clean reduction, as observed in attempts using Zn/HCl . This suggests similar challenges for the target compound.

- The pyrimidine ring may participate in nucleophilic substitution reactions (e.g., displacement of chlorine), a pathway absent in phenyl-substituted analogs .

Biological Activity

1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to present a comprehensive understanding of the compound's biological activity.

- Molecular Formula : C10H8ClN3O

- Molecular Weight : 221.646 g/mol

- CAS Number : 881040-35-3

- Purity : 95% .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that pyrrole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb). For instance, a study on pyrrole-2-carboxamides demonstrated potent anti-TB activity with minimal cytotoxicity, suggesting that structural modifications can enhance efficacy against tuberculosis .

Anti-inflammatory Effects

Pyrrole compounds have also been investigated for their anti-inflammatory properties. A study reported that certain fused pyrroles inhibited pro-inflammatory cytokines and exhibited in vivo anti-inflammatory activity. The docking studies revealed favorable interactions with cyclooxygenase (COX) enzymes, indicating potential as anti-inflammatory agents .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to inflammation and microbial resistance.

- Interference with Cellular Signaling Pathways : The compound may modulate pathways involved in immune response and inflammation.

Study on Antimicrobial Activity

A recent study assessed the structure-activity relationship (SAR) of pyrrole derivatives against M. tuberculosis. The findings indicated that modifications to the pyrrole ring significantly influenced antimicrobial potency. For example, compounds with bulky substituents showed enhanced activity compared to those with smaller groups .

In Vivo Studies on Anti-inflammatory Effects

In vivo experiments demonstrated that selected pyrrole derivatives could reduce inflammation markers in animal models. These studies highlighted the potential of these compounds as therapeutic agents in inflammatory diseases .

Comparative Analysis of Biological Activities

| Compound | Activity Type | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | <0.016 | >64 |

| Pyrrole derivative A | Anti-inflammatory | Not specified | Not specified |

| Pyrrole derivative B | Antimicrobial | <0.016 | >64 |

This table illustrates the comparative biological activities of related compounds, emphasizing the promising nature of this compound.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be maximized?

Answer:

The synthesis typically involves coupling a pyrrole-2-carbaldehyde precursor with a 4-chloro-6-methylpyrimidin-2-yl moiety. Key steps include:

- Aldehyde Functionalization : Use Vilsmeier-Haack formylation to introduce the carbaldehyde group on the pyrrole ring, as seen in analogous pyrrole-carbaldehyde syntheses .

- Nucleophilic Substitution : React the pyrrole intermediate with 4-chloro-6-methylpyrimidin-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the N-linked pyrimidine-pyrrole structure. Optimize temperature (80–100°C) and stoichiometry (1:1.2 molar ratio) to minimize byproducts .

- Yield Enhancement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor reactions by TLC. Reported yields for similar compounds reach 85–98% under optimized conditions .

Advanced: How can computational modeling predict the reactivity of the aldehyde group in this compound for targeted derivatization?

Answer:

- DFT Calculations : Use density functional theory (DFT) to evaluate the electrophilicity of the aldehyde group. Parameters like Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic attack sites .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO, THF) to assess steric hindrance from the pyrimidine ring. Polar solvents stabilize transition states in Schiff base formation .

- Validation : Compare computational predictions with experimental results (e.g., reaction rates with hydrazines or amines) to refine models .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Resolve aromatic protons (pyrimidine δ 8.2–8.5 ppm; pyrrole δ 6.8–7.1 ppm) and aldehyde protons (δ 9.8–10.2 ppm) in DMSO-d₆ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ (calc. for C₁₁H₁₀ClN₃O: 248.0589). Fragmentation patterns distinguish the pyrimidine and pyrrole moieties .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl on pyrimidine, chloro position) and test against control compounds. Compare IC₅₀ values in enzyme inhibition assays .

- Assay Reproducibility : Standardize experimental conditions (e.g., cell lines, incubation times) across labs. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends. Contradictions in cytotoxicity could stem from differential uptake mechanisms .

Basic: What experimental protocols are used to evaluate the thermal stability of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Decomposition onset temperatures >200°C indicate stability suitable for storage at room temperature .

- Differential Scanning Calorimetry (DSC) : Detect melting points and phase transitions. Sharp endothermic peaks (e.g., 180–190°C) correlate with crystalline purity .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. <5% degradation suggests robustness .

Basic: How can researchers mitigate challenges in isolating this compound due to its hygroscopicity?

Answer:

- Lyophilization : Freeze-dry crude product from tert-butyl methyl ether to remove residual solvents and minimize water absorption .

- Storage Conditions : Use desiccants (silica gel) in sealed vials under argon. Characterize hygroscopicity via dynamic vapor sorption (DVS) isotherms .

Advanced: What strategies optimize the compound’s solubility for in vitro bioassays without destabilizing its structure?

Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while avoiding protein denaturation. Confirm stability via UV-Vis (λmax 270 nm) over 24 hours .

- Micellar Encapsulation : Incorporate into cyclodextrin or lipid-based nanoparticles. Dynamic light scattering (DLS) monitors particle size (target: 50–100 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.